3-Nitrobenzaldehyde

Beschreibung

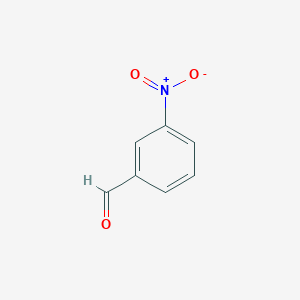

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETIVVHRRQLWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049383 | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [MSDSonline] | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-61-6 | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4O92KO71Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Nitrobenzaldehyde chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Nitrobenzaldehyde. The information is intended for professionals in research, science, and drug development who utilize this compound as a key intermediate in their work.

Chemical Structure and Identification

This compound is an organic aromatic compound with a nitro group meta-substituted to an aldehyde functional group on a benzene (B151609) ring.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | m-Nitrobenzaldehyde, meta-Nitrobenzaldehyde, 3-Formylnitrobenzene[3][4] |

| Chemical Formula | C₇H₅NO₃[1] |

| CAS Number | 99-61-6[1] |

| Molecular Weight | 151.12 g/mol [1] |

| InChI Key | ZETIVVHRRQLWFW-UHFFFAOYSA-N[3] |

| SMILES | O=C[C]1=CC(=CC=C1)--INVALID-LINK--[O-][3] |

Physicochemical Properties

This compound is a yellowish to brownish crystalline powder at room temperature.[1][5] Its key physical and chemical properties are summarized below.

| Property | Value |

| Appearance | Yellowish to brownish crystalline powder or granulate[1] |

| Melting Point | 56-58 °C[6][7] |

| Boiling Point | 164 °C at 23 mmHg[1] |

| Solubility | Soluble in ethanol, chloroform (B151607), and ether; slightly soluble in water.[6] |

| Density | 1.2792 g/cm³[6] |

Synthesis and Reactivity

The primary method for synthesizing this compound is through the mono-nitration of benzaldehyde (B42025) using a mixture of concentrated nitric acid and sulfuric acid.[1][8] This electrophilic aromatic substitution reaction yields the meta isomer as the major product, typically around 72%, with smaller amounts of the ortho (19%) and para (9%) isomers.[1]

The aldehyde group is deactivating and a meta-director, which is why the nitro group is predominantly added at the C3 position. The compound's reactivity is characterized by both the aldehyde and the nitro functional groups. The aldehyde can undergo reduction to form 3-nitrobenzyl alcohol or participate in condensation reactions.[9][10]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a variety of organic compounds.[2]

-

Pharmaceuticals: It is a key precursor for the synthesis of several drugs, notably dihydropyridine (B1217469) calcium channel blockers such as nitrendipine, nimodipine, and nicardipine, which are used to treat hypertension and other cardiovascular diseases.[1][11] It is also a precursor to the drug Tipranavir.[1]

-

Dyes and Pigments: The compound serves as a building block in the manufacturing of certain aniline (B41778) dyes and other colorants.[2][5]

-

Agrochemicals: It is used in the production of some herbicides and insecticides.[12]

-

Organic Synthesis: It is a versatile reagent used in the synthesis of various organic molecules in research and development.[12][13]

Experimental Protocols

Synthesis of this compound via Nitration of Benzaldehyde

This protocol is adapted from established laboratory procedures for the electrophilic nitration of benzaldehyde.[14]

Materials:

-

Benzaldehyde (freshly distilled)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

tert-Butyl methyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Petroleum ether (60-80 °C)

Procedure:

-

In a three-neck flask equipped with a thermometer and an addition funnel, cool 89 mL of concentrated H₂SO₄ in an ice bath.

-

Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C. This creates the nitrating mixture.

-

Slowly add 10.6 g of benzaldehyde to the nitrating mixture dropwise, maintaining the reaction temperature at 15 °C. This addition should take approximately one hour.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture onto 500 g of crushed ice in a beaker. A yellow precipitate of crude this compound will form.

-

Filter the crude product using a Büchner funnel and wash with cold water.

Work-up and Purification:

-

Dissolve the humid crude product in 125 mL of tert-butyl methyl ether.

-

Transfer the solution to a separatory funnel and wash with 125 mL of a 5% NaHCO₃ solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent using a rotary evaporator.

-

Recrystallize the resulting solid from a mixture of toluene and petroleum ether. Dissolve the solid in a minimal amount of hot toluene and then add double the volume of petroleum ether while cooling in an ice bath to induce crystallization.

-

Collect the light-yellow crystals of this compound by suction filtration and dry them in a desiccator over silica (B1680970) gel.

Spectroscopic Analysis Protocol

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) NMR spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Expected Spectrum: The spectrum will show a characteristic aldehyde proton signal around δ 10.1 ppm.[9] The four aromatic protons will appear as a complex pattern of multiplets between δ 7.7 and 8.8 ppm.[9]

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of an FTIR spectrometer and record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Expected Spectrum: Key absorption bands include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, characteristic N=O stretching bands for the nitro group at ~1540 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric), and C-H stretching of the aromatic ring around 3100 cm⁻¹.[1]

Safety and Handling

This compound is considered harmful and an irritant.[1] Appropriate safety precautions must be taken during handling.

-

Hazards: Harmful if swallowed.[7] Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15] It is also toxic to aquatic life with long-lasting effects.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[4] Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible substances like strong bases and acids.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. prepchem.com [prepchem.com]

- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 8. 3 Nitrobenzaldehyde | PDF | Nitric Acid | Chemical Reactions [scribd.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. This compound(99-61-6) IR Spectrum [chemicalbook.com]

- 11. This compound | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

physical properties of m-Nitrobenzaldehyde

An In-depth Technical Guide to the Physical Properties of m-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 99-61-6). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and formulation. This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and illustrates the general workflow for physical property analysis.

Core Physical and Chemical Properties

m-Nitrobenzaldehyde is an organic aromatic compound featuring a nitro group meta-substituted to an aldehyde on a benzene (B151609) ring.[1][2][3][4] Its chemical structure significantly influences its physical properties and reactivity.

Data Summary Table

The following table summarizes the key quantitative , compiled from various sources for easy comparison.

| Property | Value |

| Molecular Formula | C₇H₅NO₃ |

| Molecular Weight | 151.12 g/mol [5][6][7][8][9] |

| Appearance | Yellow to yellowish-brown crystalline powder or granulate.[1][2][3][5][7][10][11] |

| Melting Point | 55 - 59 °C (131 - 138 °F)[1][5][6][7][8][10][12][13] |

| Boiling Point | 285 - 290 °C at 760 mmHg[2][4][5][6] 164 °C at 23 mmHg[1][5][7] |

| Density | ~1.279 - 1.338 g/cm³[3][5][12] |

| Solubility | Water: Slightly soluble/Insoluble (1.6 g/L)[1][3][5][8][10][11] Organic Solvents: Soluble in ethanol, methanol, ether, acetone, chloroform, benzene, and toluene.[3][5][10] |

| Vapor Pressure | 0.00966 mmHg at 25 °C[5][12] |

| Vapor Density | 5.21 (vs air)[2][5][10][11][13] |

| Refractive Index | 1.580 - 1.617 (estimate)[2][5][12] |

| Flash Point | 164 °C at 23 mmHg[5][7] 128.6 °C[12] |

| LogP (Octanol/Water) | 1.47[2][4][6] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of m-Nitrobenzaldehyde.

-

¹H NMR Spectrum: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Key signals can be assigned to the aldehydic proton and the aromatic protons.[14]

-

IR Spectrum: The infrared spectrum reveals the presence of key functional groups. Characteristic peaks for m-Nitrobenzaldehyde include those for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the nitro (N-O) stretches.[15]

-

UV/Visible Spectrum: The UV-Vis spectrum shows the electronic transitions within the molecule and is useful for quantitative analysis.[9]

-

Mass Spectrum: Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular structure.[16]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of a solid organic compound like m-Nitrobenzaldehyde.

Melting Point Determination

The melting point is a crucial indicator of purity. The procedure involves heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.[17]

Methodology:

-

Sample Preparation: A small amount of dry, crystalline m-Nitrobenzaldehyde is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., a Vernier Melt Station or similar device) is used.[17]

-

Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (56-58 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range. A pure substance typically has a sharp melting range of 1-2 °C.

Boiling Point Determination (at Reduced Pressure)

Given its high boiling point at atmospheric pressure, determining the boiling point of m-Nitrobenzaldehyde is often performed under reduced pressure (vacuum distillation) to prevent decomposition.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[17] The system is connected to a vacuum source with a manometer to monitor the pressure.

-

Sample and Boiling Chips: The round-bottom flask is charged with m-Nitrobenzaldehyde and a few boiling chips to ensure smooth boiling.

-

Distillation: The system is evacuated to the desired pressure (e.g., 23 mmHg). The flask is then heated gently.

-

Temperature Reading: The temperature is monitored. The boiling point is the temperature at which the vapor condenses on the thermometer bulb, and a stable temperature is maintained during the distillation of the liquid.[17]

Solubility Assessment

Solubility tests determine the suitability of various solvents for reactions, recrystallization, and formulation.[18]

Methodology:

-

Solvent Selection: A range of solvents of varying polarities are selected (e.g., water, ethanol, methanol, toluene, hexane).

-

Procedure: A small, measured amount of m-Nitrobenzaldehyde (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated at room temperature. The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

Effect of Temperature: For solvents in which the compound is sparingly soluble, the mixture can be gently heated to observe if solubility increases with temperature, which is a key principle for recrystallization.[3]

Logical Workflow Visualization

The following diagram illustrates the general workflow for characterizing an unknown organic solid by determining its physical properties.

Caption: General experimental workflow for the identification of an organic solid.

Safety and Handling

m-Nitrobenzaldehyde is classified as harmful and an irritant.[5] It is irritating to the eyes, respiratory system, and skin.[5] It is also toxic to aquatic life with long-lasting effects.

-

Handling: Use in a well-ventilated area, preferably under a fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place below +30°C in a tightly sealed container.[2][5] The compound is noted to be air-sensitive.[2][5][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Avoid release to the environment.

References

- 1. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. This compound | 99-61-6 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 99-61-6 [m.chemicalbook.com]

- 5. m-Nitrobenzaldehyde [chembk.com]

- 6. m-nitrobenzaldehyde [stenutz.eu]

- 7. 99-61-6・m-Nitrobenzaldehyde・147-01662・141-01665[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. indiamart.com [indiamart.com]

- 9. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 10. 99-61-6 CAS | this compound | Aldehydes | Article No. 04933 [lobachemie.com]

- 11. Page loading... [guidechem.com]

- 12. This compound | 99-61-6 [chemnet.com]

- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 14. This compound(99-61-6) 1H NMR spectrum [chemicalbook.com]

- 15. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 16. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. amherst.edu [amherst.edu]

An In-depth Technical Guide to 3-Nitrobenzaldehyde (CAS: 99-61-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Nitrobenzaldehyde, a key organic compound utilized as a versatile intermediate in various industrial and research applications, particularly in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Physicochemical and Spectroscopic Properties

This compound is an aromatic organic compound characterized by a benzaldehyde (B42025) ring substituted with a nitro group at the meta-position.[1][2][3] At room temperature, it exists as a yellow to yellow-brown crystalline powder.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 99-61-6 | [2][4] |

| Molecular Formula | C₇H₅NO₃ | [2][4][8] |

| Molecular Weight | 151.12 g/mol | [1][2][8] |

| Appearance | Yellow to yellow-brown granular powder/crystalline solid | [1][4][6][7] |

| Melting Point | 56 - 60 °C | [4][5][7] |

| Boiling Point | 285 - 290 °C / 164 °C at 23 mmHg | [4][7][9] |

| Density | ~1.338 g/cm³ | [1][4] |

| Water Solubility | Slightly soluble (1.6 g/L) | [4][5][6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, acetone, toluene (B28343) | [1][4][5] |

| Vapor Pressure | 0.00966 mmHg at 25°C | [4][5] |

| Flash Point | ~164 °C | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Peaks | References |

| ¹H NMR (in CDCl₃) | δ ~10.14 (s, 1H, -CHO); δ ~8.70 (s, 1H, Ar-H); δ ~8.50 (d, 1H, Ar-H); δ ~8.27 (d, 1H, Ar-H); δ ~7.78 (t, 1H, Ar-H) | [10][11] |

| IR Spectroscopy | C-H stretch (aldehyde): ~2830-2695 cm⁻¹; C=O stretch: ~1700 cm⁻¹; NO₂ stretch: ~1550-1475 cm⁻¹ and ~1365-1290 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹ | [11][12] |

| Mass Spectrometry | Molecular Weight: 151.12 | [12] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the electrophilic aromatic substitution (nitration) of benzaldehyde.[3][6][9] The aldehyde group is a meta-directing deactivator, leading to the formation of the 3-nitro isomer as the major product, typically around 72%.[9]

This protocol is based on established laboratory procedures for the synthesis of this compound.[13][14]

Materials:

-

Benzaldehyde (freshly distilled)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

tert-Butyl methyl ether (TBME) or other suitable organic solvent

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[15]

-

Toluene

-

Petroleum Ether

Procedure:

-

Preparation of Nitrating Acid: In a three-neck flask equipped with a thermometer and an addition funnel, cool concentrated H₂SO₄ in an ice bath. Slowly add fuming HNO₃ while stirring vigorously, ensuring the temperature does not exceed 10 °C.[13][14]

-

Nitration Reaction: Slowly add benzaldehyde to the prepared nitrating acid via the addition funnel. Maintain the reaction temperature between 10-15 °C using the ice bath.[13][14] After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.[13][14]

-

Work-up and Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice with stirring.[13][14] The crude this compound will precipitate as a yellow solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water.[13]

-

Purification:

-

Dissolve the humid crude product in a suitable organic solvent like tert-butyl methyl ether.[13]

-

Transfer the solution to a separatory funnel and wash with a 5% NaHCO₃ solution to remove residual acids, followed by a water wash.[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.[13][14]

-

The final purification is achieved by recrystallization. Dissolve the solid residue in a minimum amount of hot toluene and then add petroleum ether until turbidity is observed. Cool the mixture slowly to induce crystallization of pure this compound.[13]

-

Collect the light-yellow crystals by vacuum filtration and dry in a desiccator.[13][14]

-

Key Reactions and Applications

This compound is a valuable building block due to the reactivity of both the aldehyde and the nitro functional groups.[4] It is a crucial precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][3][4][16]

Key Applications:

-

Pharmaceutical Synthesis: It is a key starting material for dihydropyridine (B1217469) calcium channel blockers (e.g., Nifedipine, Nimodipine), which are used to treat cardiovascular conditions.[5][9][17] It is also a precursor to the HIV protease inhibitor Tipranavir.[9]

-

Dye and Pigment Industry: Used as an intermediate in the manufacturing of various dyes and pigments.[3][4][8]

-

Agrochemicals: Serves as a building block for certain herbicides and insecticides.[4][16]

-

Organic Synthesis: The aldehyde group readily undergoes condensation and addition reactions, while the nitro group can be selectively reduced to an amine, providing a pathway to 3-aminobenzaldehyde (B158843) and other derivatives.[9]

While this compound itself is not biologically active in the context of signaling pathways, its role as a precursor is critical. For instance, its incorporation into dihydropyridine drugs is fundamental to their therapeutic effect.

Safety and Handling

This compound is considered hazardous and requires careful handling.[7][18] It may cause skin, eye, and respiratory irritation.[5][19] It is also classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[7][20][21]

Table 3: GHS Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Health | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system | H302, H315, H319, H335 |

| Environmental | Hazardous to the aquatic environment, long-term hazard (Category 2) | H411 |

| Safety | Wear protective gloves/clothing/eye protection. Avoid breathing dust. Avoid release to the environment. Wash skin thoroughly after handling. | P261, P273, P280, P305+P351+P338 |

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][5]

-

The compound is sensitive to air and should be stored under ambient temperatures.[4][5]

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a chemical fume hood to avoid inhalation of dust.[19]

This guide consolidates key technical data to support professionals in research and development. The provided information on properties, synthesis, and applications highlights the continued importance of this compound as a fundamental chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3- Nitrobenzaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [chembk.com]

- 6. This compound | 99-61-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound Manufacturer, Supplier, Exporter [vandvpharma.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. 3 Nitrobenzaldehyde | PDF | Nitric Acid | Chemical Reactions [scribd.com]

- 16. sarchemlabs.com [sarchemlabs.com]

- 17. Page loading... [guidechem.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of 3-Nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Nitrobenzaldehyde in various organic solvents. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, where this compound is a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Understanding its solubility is critical for process optimization, purification, and formulation development.

Core Concepts

This compound is a yellow crystalline solid that is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[1][2][3][4] Its solubility is influenced by factors such as the polarity of the solvent and the temperature, generally increasing with a rise in temperature.[1]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at different temperatures. The data is presented in grams of this compound per 100 grams of solvent.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Alcohols | ||

| 1-Butanol | 0 | 4.29[5] |

| 10 | 7.54[5] | |

| 20 | 12.93[5] | |

| 30 | 21.98[5] | |

| 1-Propanol | 0 | 6.55[5] |

| 10 | 11.62[5] | |

| 20 | 19.77[5] | |

| 30 | 34.26[5] | |

| 2-Propanol | 0 | 1.59[5] |

| 10 | 2.92[5] | |

| 20 | 5.2[5] | |

| 30 | 9.11[5] | |

| Ethanol (absolute) | 0 | 12.17[5] |

| 10 | 22.33[5] | |

| 20 | 40.26[5] | |

| 30 | 73.68[5] | |

| Methanol | 0 | 46.59[5] |

| 5 | 63.35[5] | |

| 10 | 87.12[5] | |

| 20 | 166.51[5] | |

| 30 | 339.75[5] | |

| Ketones | ||

| Acetone | 0 | 50.94[5] |

| 10 | 90.29[5] | |

| 20 | 174.2[5] | |

| 30 | 367.41[5] | |

| Esters | ||

| Ethyl Acetate | 0 | 29.37[5] |

| 10 | 50.95[5] | |

| 20 | 91.39[5] | |

| 30 | 178.96[5] | |

| Ethers | ||

| Diethyl Ether | - | Very Soluble[5] |

| Hydrocarbons | ||

| Benzene | - | Very Soluble[5] |

| Cyclohexane | 10 | 0.26[5] |

| 20 | 0.51[5] | |

| 30 | 0.96[5] | |

| Toluene | 0 | 17.37[5] |

| 10 | 32.77[5] | |

| 20 | 62.62[5] | |

| 30 | 122.63[5] | |

| Nitriles | ||

| Acetonitrile | 0 | 72.49[5] |

| 10 | 123.05[5] | |

| 20 | 217.52[5] | |

| 30 | 419.18[5] | |

| Amides | ||

| Dimethylformamide | 0 | 99.1[5] |

| 10 | 149[5] | |

| 20 | 231.77[5] | |

| 30 | 401.92[5] | |

| Carboxylic Acids | ||

| Acetic Acid | 17.5 | 47.47[5] |

| 20 | 55.92[5] | |

| 25 | 77.52[5] | |

| 30 | 109.97[5] | |

| Other | ||

| Chloroform | - | Soluble[2][5] |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium shake-flask method. This method is a reliable and commonly used technique for generating solubility data.[6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Screw-capped vials

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.[6]

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may take several hours to days. It is advisable to determine the equilibration time in preliminary experiments by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.[6]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle to the bottom of the vial.[6]

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Determine the mass of the collected filtrate and then dilute it with the same solvent to a known volume.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV system or another suitable analytical method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

The mole fraction solubility of this compound can be determined using this method.[7]

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in the desired units, such as g/100g of solvent, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3-Nitrobenzaldehyde

This guide provides a comprehensive overview of the melting and boiling points of 3-nitrobenzaldehyde, detailed experimental protocols for their determination, and a summary of its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Data Presentation

The melting and boiling points of this compound have been determined by various sources, and the collated data are presented below for comparative analysis.

| Physical Property | Value |

| Melting Point | 55-59 °C |

| 58.5 °C[1] | |

| 56.0 to 59.0 °C[2] | |

| 58-59 °C[3] | |

| 55 - 58 °C[4][5] | |

| 58 °C[6] | |

| 56 °C[7] | |

| Boiling Point | 164 °C at 23 mmHg (3.06 kPa)[1][3] |

| 285-290 °C (at atmospheric pressure)[2] | |

| 278 °C (at atmospheric pressure)[6] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of a compound's purity, with pure substances typically exhibiting a sharp melting point range of 0.5-1.0°C.[8] Impurities tend to lower and broaden the melting point range.[8][9][10] The capillary method is a common technique for determining the melting point.[8][11]

Methodology: Capillary Tube Method

-

Sample Preparation : A small amount of the dry, powdered this compound is placed into a capillary tube, which is sealed at one end.[8][11]

-

Apparatus Setup : The capillary tube is then placed in a melting point apparatus, such as a Mel-Temp device or a Thiele tube, alongside a thermometer.[8]

-

Heating : The apparatus is heated gradually, and the temperature is monitored.[8][12] It is advisable to perform a rapid initial heating to approximate the melting point, followed by a slower, more precise measurement.[8][9]

-

Observation : The temperatures at which the substance begins to melt and when it has completely turned into a liquid are recorded. This range represents the melting point.[8][12]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] Similar to the melting point, it is a key physical property for identifying and assessing the purity of a substance.[13][14]

Methodology: Micro-Boiling Point Determination

-

Sample Preparation : A small volume of liquid this compound is placed in a small test tube.

-

Apparatus Setup : A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample. The test tube is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block, along with a thermometer.[15][16]

-

Heating : The apparatus is heated, causing the air trapped in the capillary tube to expand and exit as bubbles. Subsequently, the vapor of the sample will enter the capillary tube, resulting in a continuous stream of bubbles.[13][15]

-

Observation : Heating is discontinued, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound [chembk.com]

- 4. 99-61-6 CAS | this compound | Aldehydes | Article No. 04933 [lobachemie.com]

- 5. This compound For Synthesis | Laboratory chemicals manufacturer, Lab chemical distributors, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemical supplier, Lab chemicals exporter, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]

- 6. This compound [stenutz.eu]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 11. westlab.com [westlab.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. byjus.com [byjus.com]

Spectral Analysis of 3-Nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) using a 60 MHz or 400 MHz spectrometer, with tetramethylsilane (B1202638) (TMS) as the internal standard.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.14 | Singlet | 1H | Aldehyde proton (CHO)[1][2] |

| 8.70 | Singlet | 1H | Aromatic Proton (H-2)[1] |

| 8.50 | Doublet (J = 8.4 Hz) | 1H | Aromatic Proton (H-4)[1] |

| 8.27 | Doublet (J = 7.8 Hz) | 1H | Aromatic Proton (H-6)[1] |

| 7.78 | Triplet (J = 7.8 Hz) | 1H | Aromatic Proton (H-5) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was recorded in CDCl₃ on a 100 MHz spectrometer.

| Chemical Shift (δ) ppm | Assignment |

| 189.67 | Aldehyde Carbon (CHO)[3] |

| 148.79 | C3 (Carbon attached to NO₂)[3] |

| 137.39 | C1 (Carbon attached to CHO)[3] |

| 134.58 | C6[3] |

| 130.36 | C5[3] |

| 128.57 | C4[3] |

| 124.49 | C2[3] |

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is typically obtained using the KBr pellet method.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch[3] |

| 2830-2695 | Weak | Aldehyde C-H Stretch[3] |

| 1760-1665 | Strong | Carbonyl (C=O) Stretch of Aldehyde[3] |

| 1600-1585 | Medium-Strong | Aromatic C=C Stretch[3] |

| 1550-1475 | Strong | Asymmetric NO₂ Stretch[3] |

| 1500-1400 | Medium | Aromatic C=C Stretch[3] |

| 1365-1290 | Strong | Symmetric NO₂ Stretch[3] |

| 900-675 | Strong | Aromatic C-H Bending (Out-of-plane)[3] |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of solid this compound is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of this compound is typically obtained using electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 151 | 87.52 | [M]⁺ (Molecular Ion)[4] |

| 150 | 84.84 | [M-H]⁺ |

| 105 | 53.21 | [M-NO₂]⁺ |

| 77 | 99.99 | [C₆H₅]⁺ (Phenyl Cation)[4] |

| 51 | 86.92 | [C₄H₃]⁺ |

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio. The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationship for Spectral Data Interpretation

The comprehensive analysis of this compound involves the integration of data from NMR, IR, and MS to confirm its chemical structure.

References

The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the nitro group in the meta position of 3-Nitrobenzaldehyde. The unique electronic properties conferred by the nitro substituent significantly influence the reactivity, spectroscopic characteristics, and potential applications of this important organic compound. This document delves into the quantitative measures of these effects, detailed experimental protocols for their characterization, and the logical relationships governing its chemical behavior.

The Inductive and Resonance Effects of the Meta-Nitro Group

The potent electron-withdrawing nature of the nitro group (-NO₂) in this compound is a consequence of both inductive and resonance effects. The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong inductive pull of electron density from the benzene (B151609) ring through the sigma bond framework.

While the resonance effect of a nitro group is most pronounced at the ortho and para positions, its presence in the meta position still exerts a significant deactivating influence on the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and increases the electrophilicity of the aldehyde's carbonyl carbon, rendering it more reactive towards nucleophiles.[1][2][3]

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing effect of the meta-nitro group can be quantified through various experimental and theoretical parameters.

Hammett Substituent Constant

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[4] The substituent constant, sigma (σ), is a measure of the electronic effect of a particular substituent. For the meta-nitro group, the Hammett constant (σ_meta) is +0.71 , indicating a strong electron-withdrawing effect.[5] A positive σ value signifies that the substituent withdraws electron density from the reaction center, thereby increasing the acidity of benzoic acids and accelerating reactions that are favored by reduced electron density at the reaction site.[6]

Acidity of 3-Nitrobenzoic Acid

A direct manifestation of the electron-withdrawing power of the meta-nitro group is the increased acidity of the corresponding carboxylic acid. 3-Nitrobenzoic acid has a pKa of approximately 3.47 , making it significantly more acidic than benzoic acid (pKa ≈ 4.20).[7][8][9][10][11] This lower pKa value is a direct consequence of the stabilization of the conjugate base (3-nitrobenzoate) by the electron-withdrawing nitro group.

Table 1: Comparison of pKa Values

| Compound | pKa |

| Benzoic Acid | ~4.20 |

| 3-Nitrobenzoic Acid | ~3.47[7][8][9][10][11] |

Impact on Chemical Reactivity

The electron-withdrawing nature of the nitro group in this compound has a profound impact on its chemical reactivity.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group in electrophilic aromatic substitution reactions.[1] This deactivation makes the nitration of benzaldehyde (B42025) yield primarily the meta-isomer, this compound, as the major product.[12] The electron-withdrawing effect of the aldehyde group also directs incoming electrophiles to the meta position.

Nucleophilic Addition to the Carbonyl Group

Conversely, the electron-withdrawing nitro group enhances the reactivity of the aldehyde functional group towards nucleophilic attack. By withdrawing electron density from the benzene ring, the nitro group increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[13] This increased reactivity is beneficial in various synthetic applications, such as condensation reactions.

Spectroscopic Characterization

The electronic perturbations caused by the nitro group are clearly observable in the spectroscopic data of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows characteristic downfield shifts for the aromatic protons due to the deshielding effect of the electron-withdrawing nitro and aldehyde groups. The aldehyde proton appears as a singlet at a significantly downfield chemical shift.

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | ~10.1[14] | Singlet |

| Aromatic-H | 7.2 - 8.7[14] | Multiplet |

Note: Specific peak assignments within the aromatic region require more detailed analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum also reflects the electron-withdrawing effects, with the carbonyl carbon and the aromatic carbons showing characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays strong absorption bands corresponding to the nitro and carbonyl functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (aldehyde) | ~1700-1715 |

| N-O (asymmetric stretch) | ~1520-1560[14] |

| N-O (symmetric stretch) | ~1340-1365[14] |

| C-H (aldehyde) | ~2720 and ~2820[14] |

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands.

Table 4: UV-Vis Absorption Data for this compound in Cyclohexane

| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type |

| ~350 nm | ~100 M⁻¹cm⁻¹[15][16][17] | n→π |

| ~300 nm | ~1000 M⁻¹cm⁻¹[15][16][17] | π→π (arene) |

| ~250 nm | ~10000 M⁻¹cm⁻¹[15][16][17] | π→π* (nitro & benzene) |

Experimental Protocols

Synthesis of this compound via Nitration of Benzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

tert-Butyl methyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

In a three-neck flask equipped with a thermometer and an addition funnel, cool 89 mL of concentrated H₂SO₄ in an ice bath.

-

Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

-

To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel, maintaining the internal temperature between 5°C and 15°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.

-

Collect the precipitated crude product by vacuum filtration and wash with cold water.

-

Dissolve the crude product in 125 mL of tert-butyl methyl ether and wash with 125 mL of 5% NaHCO₃ solution.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Recrystallize the residue from a mixture of toluene and petroleum ether to obtain pure this compound.[18][19]

Determination of Hammett Constant (σ) via pKa Measurement of Substituted Benzoic Acids

This protocol outlines a general procedure for determining the Hammett constant of a substituent by measuring the pKa of the corresponding substituted benzoic acid.[20][21][22]

Materials:

-

Substituted Benzoic Acid (e.g., 3-Nitrobenzoic Acid)

-

Benzoic Acid

-

Ethanol-water mixture (e.g., 70:30)

-

Standardized Sodium Hydroxide (NaOH) solution

-

pH meter

Procedure:

-

Calibrate the pH meter.

-

Prepare a solution of the benzoic acid derivative of known concentration in the ethanol-water mixture.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point and the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

-

Repeat the procedure for benzoic acid to determine its pKa under the same conditions.

-

Calculate the Hammett constant (σ) using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the nitro group's electron-withdrawing effect.

Conclusion

The meta-positioned nitro group in this compound imparts distinct and powerful electron-withdrawing effects that are fundamental to its chemical behavior. These effects, quantifiable through parameters like the Hammett constant and pKa values, lead to a deactivation of the aromatic ring towards electrophilic attack and a concurrent activation of the aldehyde group towards nucleophilic addition. This dual nature makes this compound a versatile and valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. A thorough understanding of its electronic properties, reactivity, and spectroscopic signatures is crucial for its effective utilization in research and development.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. Ch12 : Substituent Effects [chem.ucalgary.ca]

- 4. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 9. NITROBENZOIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. [PDF] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. | Semantic Scholar [semanticscholar.org]

- 16. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Making sure you're not a bot! [oc-praktikum.de]

- 19. benchchem.com [benchchem.com]

- 20. web.viu.ca [web.viu.ca]

- 21. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 22. web.viu.ca [web.viu.ca]

An In-depth Technical Guide to the Properties and Applications of C7H5NO3 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and significant applications of the key isomers of the chemical formula C7H5NO3. The primary focus is on the three nitrobenzaldehyde isomers: 2-nitrobenzaldehyde (B1664092), 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde. This document summarizes their physicochemical properties, details relevant experimental protocols, and explores their roles in synthetic chemistry and drug development, including their involvement in specific signaling pathways.

Physicochemical Properties of C7H5NO3 Isomers

The isomers of C7H5NO3, while sharing the same molecular formula and weight, exhibit distinct physical and chemical properties due to the different positions of the nitro group on the benzaldehyde (B42025) ring. These differences influence their reactivity, solubility, and potential applications.

| Property | 2-Nitrobenzaldehyde | This compound | 4-Nitrobenzaldehyde |

| Molecular Formula | C7H5NO3 | C7H5NO3 | C7H5NO3 |

| Molecular Weight | 151.12 g/mol [1][2] | 151.12 g/mol [1][2] | 151.12 g/mol [3] |

| Appearance | Pale yellow crystalline solid | Light yellow powder or yellowish to brownish crystalline powder/granulate[1][4] | Light yellow powder[3] |

| Melting Point | 42-44 °C[5] | 58.5 °C[4] | 103-106 °C |

| Boiling Point | 153 °C at 23 mmHg[5] | 164 °C at 23 mmHg[4] | 273.1 °C (estimate) |

| Solubility in Water | Sparingly soluble | Sparingly soluble[6] | Sparingly soluble[6] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and acetone[6] | Soluble in ethanol and ether[6] | Soluble in ethanol, acetone (B3395972), and chloroform |

| CAS Number | 552-89-6[6] | 99-61-6[1][6] | 555-16-8[6] |

Experimental Protocols

Detailed methodologies for key experiments involving C7H5NO3 isomers are crucial for reproducible research. The following sections provide protocols for the synthesis of the isomers and a significant reaction involving 2-nitrobenzaldehyde.

Synthesis of this compound

The nitration of benzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The aldehyde group is a meta-director, leading to the primary formation of this compound.

Materials:

-

Benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

tert-Butyl methyl ether

-

Petroleum ether (60-80 °C)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-neck flask equipped with a thermometer and an addition funnel, prepare the nitrating acid by carefully adding 8.7 mL of fuming HNO₃ to 19 mL of concentrated H₂SO₄ while cooling in an ice bath. The temperature should not exceed 10 °C.[7]

-

Slowly add 2.12 g of benzaldehyde to the nitrating acid, maintaining the temperature at 15 °C.[7]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature overnight.[7]

-

Pour the reaction mixture onto 500 g of crushed ice to precipitate the crude product.[7]

-

Collect the yellow precipitate by suction filtration and wash with cold water.[7]

-

Dissolve the crude product in tert-butyl methyl ether and wash with a 5% NaHCO₃ solution to remove acidic impurities.[7]

-

Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.[7]

-

Recrystallize the residue from a mixture of toluene and petroleum ether to obtain pure this compound.[7]

Baeyer-Drewson Indigo (B80030) Synthesis

This historical synthesis, developed in 1882, utilizes 2-nitrobenzaldehyde and acetone to produce indigo dye.[1] It is a classic example of an aldol (B89426) condensation reaction.

Materials:

-

2-Nitrobenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a beaker.[3]

-

Add 35 mL of deionized water to the solution.[3]

-

While stirring vigorously, add 5 mL of 1 M NaOH solution dropwise.[3] A dark precipitate of indigo will form.

-

Continue stirring the mixture for 5-10 minutes.[3]

-

Collect the precipitate by vacuum filtration and wash it with deionized water until the filtrate is colorless.[3]

-

Wash the solid with two 20 mL portions of ethanol.[3]

-

Dry the collected indigo product.

Signaling Pathways and Biological Significance

Certain isomers of C7H5NO3 serve as crucial precursors in the synthesis of pharmaceuticals that interact with specific biological pathways.

This compound in Drug Synthesis

This compound is a key starting material for the synthesis of the HIV protease inhibitor Tipranavir and a class of cardiovascular drugs known as dihydropyridine calcium channel blockers .[4]

Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV.[8] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving large viral polyproteins into functional smaller proteins required for the assembly of new, infectious virions. Tipranavir binds to the active site of HIV protease, blocking this cleavage process and thus inhibiting viral maturation.[9]

Dihydropyridine derivatives, such as nifedipine, are synthesized using this compound and function as L-type calcium channel blockers.[10] These drugs are widely used to treat hypertension.[10] They act by blocking the influx of calcium ions into vascular smooth muscle cells, which leads to vasodilation (relaxation of blood vessels) and a subsequent reduction in blood pressure.

2-Nitrobenzaldehyde as a Photoremovable Protecting Group

2-Nitrobenzaldehyde and its derivatives are widely used as photoremovable protecting groups (PPGs) in organic synthesis and chemical biology. A PPG is a chemical moiety that can be removed from a molecule by exposure to light, allowing for the controlled release of the active molecule at a specific time and location. The ortho-nitrobenzyl group can be attached to various functional groups, "caging" them and rendering them inactive. Upon irradiation with UV light, an intramolecular rearrangement occurs, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.

Conclusion

The isomers of C7H5NO3, particularly the nitrobenzaldehydes, are versatile compounds with a broad range of applications in both industrial and research settings. Their distinct properties, arising from the varied substitution patterns on the aromatic ring, allow for their use in the synthesis of dyes, as precursors to important pharmaceuticals, and as tools in photochemistry. A thorough understanding of their properties and reaction mechanisms is essential for their effective utilization in drug discovery and development, as well as in the broader field of organic synthesis.

References

- 1. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 2. Nifedipine drug intermediate o-nitrobenzaldehyde synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 3. What is Tipranavir used for? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 6. Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tipranavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

3-Nitrobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 3-Nitrobenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data related to this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an organic aromatic compound featuring a nitro group (-NO₂) meta-substituted to an aldehyde (-CHO) group on a benzene (B151609) ring.[1] This substitution pattern significantly influences its chemical reactivity and physical properties. It presents as a light yellow crystalline powder and is utilized as a precursor in the synthesis of various organic compounds, including pharmaceuticals like Tipranavir and dihydropyridine (B1217469) calcium channel blockers.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₅NO₃ |

| Molecular Weight | 151.12 g/mol |

| CAS Number | 99-61-6 |

| Appearance | Light yellow crystalline powder |

| Melting Point | 55-58 °C |

| Boiling Point | 164 °C at 3.06 kPa |

| Density | 1.322 g/cm³ |

| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, acetone, chloroform, and benzene.[1][3][4] |

Synthesis of this compound via Electrophilic Aromatic Substitution

The primary method for synthesizing this compound is through the direct mono-nitration of benzaldehyde (B42025).[1][2] This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from benzaldehyde.

Detailed Experimental Protocol: Nitration of Benzaldehyde

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3][5]

Materials and Equipment

-

Reactants: Benzaldehyde (freshly distilled), Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃)

-

Solvents: tert-Butyl methyl ether, Toluene, Petroleum ether (60-80 °C)

-

Reagents: 5% Sodium Bicarbonate (NaHCO₃) solution, Sodium Sulfate (Na₂SO₄, anhydrous), Crushed ice

-

Equipment: Three-neck flask, Dropping funnel, Internal thermometer, Magnetic stirrer, Ice bath, Büchner funnel, Separatory funnel, Rotary evaporator, Recrystallization apparatus

Procedure

-

Preparation of Nitrating Mixture: In a 500 mL three-neck flask equipped with an internal thermometer and a dropping funnel, place 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath.[5]

-

Slowly add 43.5 mL of fuming HNO₃ to the sulfuric acid while stirring. Ensure the temperature of the mixture does not exceed 10 °C.[5]

-

Addition of Benzaldehyde: Once the nitrating mixture is prepared and cooled, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain vigorous stirring and keep the reaction temperature at or below 15 °C throughout the addition, which should take approximately one hour.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature overnight with continued stirring.[5]

-

Precipitation (Quenching): Pour the reaction mixture slowly and carefully onto approximately 500 g of crushed ice in a large beaker with manual stirring. A yellow precipitate of crude this compound will form.[3][5]

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with 200 mL of cold water to remove residual acids.[5]

-

Purification:

-

Transfer the moist crude product to a separatory funnel and dissolve it in 125 mL of tert-butyl methyl ether.[5]

-

Wash the organic solution with 125 mL of a 5% NaHCO₃ solution to neutralize and remove any remaining acid. The aqueous layer can be discarded.[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Filter off the drying agent and remove the solvent using a rotary evaporator.[5]

-

-

Recrystallization: Dissolve the resulting solid residue in a minimal amount of hot toluene. Then, add double the volume of petroleum ether in portions while cooling the mixture in an ice bath to induce crystallization.[5]

-

Final Product Isolation: Collect the light-yellow crystals of pure this compound by filtration and dry them in a desiccator over silica (B1680970) gel.[5]

This detailed guide provides essential information for professionals working with this compound, from its fundamental properties to its practical synthesis in a laboratory setting.

References

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 3-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

3-Nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds, presents a significant set of hazards that necessitate stringent safety protocols in a laboratory and manufacturing setting.[1][2][3] This in-depth technical guide provides a comprehensive overview of the hazards associated with this compound, detailed safety precautions, and emergency procedures to ensure the well-being of researchers and professionals handling this chemical.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₃ | [4][5] |

| Molar Mass | 151.12 g/mol | [1][6][7] |

| Appearance | Yellowish to brownish crystalline powder or granulate | [1][3][4][6] |

| Melting Point | 55 - 59 °C (131 - 138.2 °F) | [5][8][9] |

| Boiling Point | 164 °C (327.2 °F) at 23 mmHg (31 hPa) | [1][4][8] |

| Solubility | Sparingly soluble in water (1.6 g/L). Soluble in ethanol, acetone, chloroform, and ether. | [2][4][5][8] |

| Vapor Density | 5.21 (vs air) | [4][8] |

| Vapor Pressure | 0.00966 mmHg at 25°C | [5] |

| Flash Point | 164°C/23mm | [5][8] |

Table 2: Toxicological Data

| Parameter | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 1075 mg/kg | Rat | [8][10] |

| Acute Oral Toxicity (LD50) | 1075 mg/kg | Rabbit | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the National Fire Protection Association (NFPA) provide standardized hazard ratings.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Table 4: NFPA 704 Ratings

| Category | Rating | Description |

| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. |

| Flammability | 1 | Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur. |

| Instability/Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

Source:[8]

Experimental Protocols

Health Hazards and First Aid

Exposure to this compound can occur through inhalation, ingestion, or skin and eye contact, each route presenting distinct health risks.

-

Inhalation: May cause respiratory tract irritation, potentially leading to chemical pneumonitis and pulmonary edema.[4][6]

-

Skin Contact: Causes skin irritation.[4][6] It may also be absorbed through intact skin.[4]

-

Ingestion: Harmful if swallowed, causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4]

-

Chronic Exposure: May have effects on the fetus.[4] Absorption into the body can cause cyanosis (bluish discoloration of the skin due to deoxygenated blood).[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure. The following logical workflow outlines the necessary steps.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 99-61-6 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound [chembk.com]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. carlroth.com [carlroth.com]

isomeric purity of 3-Nitrobenzaldehyde

An In-depth Technical Guide to the Isomeric Purity of 3-Nitrobenzaldehyde

Introduction